2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
The compound “2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It contains several functional groups, including an azepan-1-ylsulfonyl group, a 2-oxopyridin-1(2H)-yl group, and a N-(2-fluorophenyl)acetamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the azepan-1-ylsulfonyl group might undergo reactions with nucleophiles, while the 2-oxopyridin-1(2H)-yl group could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the presence of the azepan ring .Scientific Research Applications
Pharmaceutical Significance of Azepane-Based Motifs
Azepane-based compounds, including 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide, have shown a variety of pharmacological properties. Their derivatives possess a high degree of structural diversity, making them useful for discovering new therapeutic agents. The development of new, less toxic, low-cost, and highly active azepane-containing analogs is a hot research topic in medicinal chemistry. Over 20 azepane-based drugs have been approved by the FDA and are widely used to treat various diseases. This review highlights recent developments of azepane-based compounds in a wide range of therapeutic applications, such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, as well as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other miscellaneous applications. The structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds are briefly described, serving as inspiration for new ideas in the design and development of less toxic and more powerful azepane-based drugs against numerous devastating diseases (Zha et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c20-15-8-3-4-9-16(15)21-18(24)14-22-11-7-10-17(19(22)25)28(26,27)23-12-5-1-2-6-13-23/h3-4,7-11H,1-2,5-6,12-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVGTPOOZCIPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide |
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